N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine
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Overview
Description
Mechanism of Action
Target of Action
Related compounds such as benzylpiperazine have been shown to have actions on theserotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the brain, which can affect mood and behavior.
Mode of Action
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine likely interacts with its targets in a manner similar to benzylpiperazine. Benzylpiperazine has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation of the surrounding serotonin receptors .
Pharmacokinetics
Related compounds such as benzylpiperazine are known to be metabolized in the liver and excreted via the kidneys .
Preparation Methods
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine involves several steps. One common method includes the reaction of 4-benzylpiperazine with an appropriate oxoethylating agent under controlled conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve more scalable techniques, but specific details are often proprietary.
Chemical Reactions Analysis
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and enzyme inhibition.
Medicine: Research has explored its potential as an antimicrobial agent.
Industry: It is employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine can be compared with other piperazine derivatives, such as:
4-benzylpiperazine: Known for its stimulant properties.
N-arylpiperazines: These compounds have diverse biological activities, including antimicrobial and antipsychotic effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(methylamino)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-15-11-14(18)17-9-7-16(8-10-17)12-13-5-3-2-4-6-13/h2-6,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYURQJVFQLIMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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